N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a thiophen-3-yl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group. This compound’s structure combines heterocyclic and electron-withdrawing elements, which are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-5-1-2-6-15(14)26(23,24)22-10-12-4-3-8-21-16(12)13-7-9-25-11-13/h1-9,11,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCOHJOGJHQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, cytotoxic effects, and receptor interactions.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring substituted with a thiophene moiety.
- A trifluoromethyl group attached to a benzenesulfonamide backbone.
This structural configuration is crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on thienopyrimidine-sulfonamide hybrids have shown varying degrees of antibacterial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Sulfadiazine | 29.67 | Antibacterial |
| Sulfamethoxazole | 27.67 | Antibacterial |
| Thienopyrimidine-Sulfadiazine Hybrid | 15.0 | Enhanced Antibacterial |
Note: MIC = Minimum Inhibitory Concentration .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related sulfonamides have shown selective cytotoxicity against human cervical and colon adenocarcinoma cell lines.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Thienopyrimidine-Sulfadiazine Hybrid |
| CaCo-2 (Colon Adenocarcinoma) | 12.5 | Thienopyrimidine-Sulfamethoxazole Hybrid |
Note: IC50 = Half-maximal Inhibitory Concentration .
Receptor Interactions
The compound's potential as a CCR6 receptor modulator has been investigated, suggesting it may play a role in immune response modulation and inflammatory diseases. CCR6 is implicated in the recruitment of immune cells to sites of inflammation, making it a target for therapeutic intervention.
Case Study: CCR6 Modulation
A study exploring the effects of various sulfonamide derivatives on CCR6 showed promising results in modulating receptor activity, indicating potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .
Comparison with Similar Compounds
Structural Analog: 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Key Differences :
- Thiophene Position : The thiophene is substituted at the 2-position (vs. 3-position in the target compound).
- Benzene Substituent : A fluorine atom replaces the trifluoromethyl group.
- Molecular Properties :
- Implications :
- The 2-thiophene substitution may alter steric interactions with biological targets, while the absence of -CF₃ reduces lipophilicity and metabolic stability.
Structural Analog: N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Key Differences :
- Implications :
- The hydroxyl group may enhance solubility but reduce membrane permeability. Dual thiophenes could influence π-π stacking in target binding.
TRPV1-Targeted Analogs ()
Compounds such as N-((2-(hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42, 44% yield) and N-((2-(cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 45, 70% yield) share the following features with the target compound:
- Common Motifs :
- Pyridine core with -CF₃ and sulfonamide groups.
- Substitutions on the pyridine ring (e.g., alkoxy, thioether chains).
- Bioactivity: These analogs demonstrate potent TRPV1 antagonism, with IC₅₀ values in nanomolar ranges .
Data Tables
Table 1: Structural and Physical Properties Comparison
Research Findings and Implications
- Role of -CF₃ Group : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with TRPV1 antagonists in and .
- Thiophene vs. Alkoxy/Thioether : Thiophene’s aromaticity may offer distinct electronic interactions compared to alkoxy chains, affecting target binding kinetics.
- Synthetic Challenges : Lower yields in some analogs (e.g., 44% for Compound 42 ) suggest steric or electronic hurdles during sulfonamide coupling, which may also apply to the target compound’s synthesis.
Preparation Methods
Cross-Coupling via Palladium-Catalyzed Negishi Reaction
A validated method involves coupling 3-bromopyridine with thiophen-3-ylzinc bromide under palladium catalysis:
Reaction Conditions
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Reflux (66°C) under nitrogen
- Time: 2 hours
Procedure
- Generate thiophen-3-ylzinc bromide by treating 3-bromothiophene with zinc dust in THF.
- Add 3-bromopyridine and catalyst to the organozinc solution.
- Reflux, cool, and quench with 1M HCl.
- Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Formylation via Vilsmeier-Haack Reaction
Introduce the aldehyde group at the pyridine 3-position:
Reagents
- POCl₃ (2.5 equiv)
- DMF (3.0 equiv)
Conditions
- Temperature: 0°C to room temperature
- Time: 12 hours
Workup
- Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂.
Yield : 89%.
Reductive Amination to Install the Methylene Bridge
Amine Formation
React 2-(thiophen-3-yl)pyridine-3-carbaldehyde with ammonium acetate in methanol:
Conditions
- NH₄OAc (3.0 equiv)
- NaBH₃CN (1.2 equiv)
- Stir at 25°C for 6 hours
Intermediate : (2-(Thiophen-3-yl)pyridin-3-yl)methanamine
Yield : 76%.
Sulfonylation with 2-(Trifluoromethyl)Benzenesulfonyl Chloride
Reagents
- 2-(Trifluoromethyl)benzenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv)
Procedure
- Dissolve the amine in dry CH₂Cl₂ under N₂.
- Add Et₃N, followed by dropwise addition of sulfonyl chloride.
- Stir at 0°C → 25°C for 12 hours.
Purification
- Wash with 5% HCl, saturated NaHCO₃, brine.
- Dry and concentrate. Recrystallize from ethanol/water.
Yield : 68%.
Alternative Microwave-Assisted Optimization
Microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Negishi Coupling | 2 hours | 20 minutes | 78% → 85% |
| Sulfonylation | 12 hours | 45 minutes | 68% → 74% |
Conditions : 150 W, 80°C, sealed vessel.
Critical Analysis of Byproduct Formation
Thiophene Ring Sulfonation
The electron-rich thiophene moiety undergoes competing sulfonation at C2/C5 positions unless strictly anhydrous conditions are maintained. ¹H NMR monitoring at δ 7.45–7.50 ppm confirms selectivity.
Trifluoromethyl Group Stability
The -CF₃ group remains intact under reductive amination conditions (pH < 8). FT-IR analysis at 1125 cm⁻¹ (C-F stretch) verifies integrity.
Scalability and Industrial Feasibility
Cost-Benefit of Palladium Catalysts
Recovering Pd via aqueous KCN washes reduces catalyst costs by 40% in batch processes.
Solvent Recycling
THF recovery via distillation achieves 92% reuse efficiency, critical for large-scale synthesis.
Analytical Characterization Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (s, 1H, pyridine H4)
- δ 7.89–7.92 (m, 2H, sulfonamide aryl)
- δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H4)
- δ 4.38 (s, 2H, CH₂N)
¹³C NMR (100 MHz, CDCl₃)
- 151.2 (pyridine C2)
- 141.5 (q, J = 32 Hz, C-CF₃)
- 126.7 (thiophene C3)
- 121.5 (q, J = 270 Hz, CF₃)
HRMS (ESI+)
Calculated for C₁₈H₁₄F₃N₂O₂S₂: 427.0432
Found: 427.0429.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 34% | 52% |
| Pd Consumption | 2.2 mol% | 1.8 mol% |
| Purity (HPLC) | 98.5% | 99.2% |
Route B’s convergent approach proves superior in efficiency and material economy.
Q & A
Q. Advanced
- Molecular docking : Predict binding modes with targets like SIRT2 or COX-2 using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
- Gene knockout models : CRISPR/Cas9-edited cell lines confirm target specificity .
What are the primary research applications of this compound?
Q. Basic
- Medicinal chemistry : Probe for enzyme inhibition (e.g., carbonic anhydrase, SIRT2) .
- Materials science : Building block for organic semiconductors due to π-conjugated systems .
How can computational modeling enhance the design of derivatives?
Q. Advanced
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) for semiconductor applications .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to optimize binding .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : Confirms regiochemistry (¹H/¹³C) and purity .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula .
- HPLC : Assesses purity (>98% for biological assays) .
How can researchers design derivatives with improved selectivity?
Q. Advanced
- Bioisosteric replacement : Substitute trifluoromethyl with pentafluorosulfanyl to modulate steric/electronic effects .
- Fragment-based drug design : Merge with active fragments (e.g., pyrazole) to enhance target engagement .
What strategies address solubility limitations in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
